molecular formula C9H7NO5 B3055382 Acetic acid, oxo-, (4-nitrophenyl)methyl ester CAS No. 64370-35-0

Acetic acid, oxo-, (4-nitrophenyl)methyl ester

Cat. No. B3055382
CAS RN: 64370-35-0
M. Wt: 209.16 g/mol
InChI Key: HVRMNEPIBIGCNZ-UHFFFAOYSA-N
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Description

“Acetic acid, oxo-, (4-nitrophenyl)methyl ester” is a chemical compound with the molecular formula C10H11NO5 . It is also known as 4-nitrophenyl acetic acid .


Molecular Structure Analysis

The molecular structure of “Acetic acid, oxo-, (4-nitrophenyl)methyl ester” can be represented by the InChI string: InChI=1S/C10H11NO5/c1-7(12)16-6-8-3-4-9(11(13)14)10(5-8)15-2/h3-5H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “Acetic acid, oxo-, (4-nitrophenyl)methyl ester” is 225.1980 . More detailed physical and chemical properties are not available in the current resources.

properties

IUPAC Name

(4-nitrophenyl)methyl 2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5/c11-5-9(12)15-6-7-1-3-8(4-2-7)10(13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMNEPIBIGCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502005
Record name (4-Nitrophenyl)methyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, oxo-, (4-nitrophenyl)methyl ester

CAS RN

64370-35-0
Record name (4-Nitrophenyl)methyl oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of p-nitrobenzyl glyoxylate hydrate (6.57 g, 28.95 mmol; 1.15 eq) in benzene (500 ml) was heated at reflux with Dean-Stark trap for b 2 h. Evaporation of the solvent gave p-nitrobenzyl glyoxylate as an oil. A mixture of this oil and (4'R,3S,4R and 4'S,3R,4S) 3-(2',2'-dimethyl-1'-3'-dioxolan-4'-yl)-4-tritylthio-2-azetidinone (Isomer C) (11.2 g, 25.2 mmol) in THF (350 ml, distilled from LAH) was treated with triethylamine (289 mg, 2.86 mmol) at room temperature under N2 for 18 h (overnight). After evaporation of the solvent, the residue diluted with CH2Cl2 (200 ml) was washed successively with brine containing 1 N HCl (2.9 ml) sat. NaHCO3 and brine, dried (Na2SO4) and evaporated after addition of Et2O (30 ml) to give 17.2 g (26.3 mmol, crude yield 100%; purity 95.8%) of the title compound as a white foam: Rf 0.40 and 0.30 (benzene: Et2O=3:2). Each isomer was separated by hplc (SiO2, eluent, benzene: Et2O=3:2) and purified by crystallization from CH2Cl2 -Et2O. Isomer I: Rf 0.40 (benzene: Et2O=3:2); mp 153°-4° C.; 1Hmr (CDCl3) δ: 1.20 (6H, s, di-Me), 3.1 (2H, m, H-3 and OH), 3.5-4.2 (3H, m, H-4' and H-5'), 4.55 (1H, d, J=2Hz, H-4), 5.12 (1H, br, H-2"), 5.30 (2H, s, OCH2Ar) and 7.1-8.3 ppm (19H, m, aromatic Hs); ir (nujol) νmax : 3370 (OH), 1775 (β-lactam) and 1745 cm-1 (ester); Anal. calcd for C36H34N2O8S: C 66.04, H 5.23, N 4.28, found: C 65.85, H 5.64, N 4.1l. Isomer II: Rf 0.30 (benzene: Et2O=3:2); mp 164°-5° C.; 1Hmr (CDCl3) δ: 1.17 (6H, s, di-Me), ~3.2 (2H, m, H-3 and OH), 3.4-4.0 (3H, m, H-4' and H-5'), 4.57 (1H, d, J=2Hz, H-4), 5.23 (1H, br, -2"), 5.27 (2H, s, --OCH2Ar), and 7.1-8.3 ppm (19H, m, aromatic Hs); ir (nujol) νmax : 3340 (OH), 1765 (β-lactam) and 1740 cm- 1 (ester); Anal. calcd for C36H34N2O8S: C 66.04, H 5.23, N 4.28, S 4.90, found: C 66.01, H 5.34, N 4.28, S 4.75.
Name
p-nitrobenzyl glyoxylate hydrate
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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